1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Description
Historical Context and Evolution of Pyrazolone Derivatives in Medicinal Chemistry
The pyrazolone scaffold emerged as a cornerstone of synthetic pharmaceuticals with Ludwig Knorr’s 1883 synthesis of antipyrine (phenazone), marking the first therapeutic application of this heterocycle. Early derivatives like dipyrone (metamizole) and aminophenazone established pyrazolones as analgesics and antipyretics, leveraging their ability to inhibit cyclooxygenase and modulate inflammatory pathways. Over time, structural diversification revealed broader applications:
- 1920s–1950s : Pyrazolones gained traction in dye chemistry, with tartrazine and related azo dyes incorporating pyrazolone motifs for chromophoric stability.
- 1960s–1990s : Focus shifted to neuroprotective and anticancer agents, exemplified by edaravone’s radical-scavenging properties.
- 21st century : Computational design enabled targeted modifications, such as sulfonyl and hydroxyethyl groups, to enhance binding specificity and metabolic stability.
The compound 1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one represents this evolution, combining historical insights with modern rational drug design.
Structural Significance of 1-[(2,4-Dichlorophenyl)Sulfonyl] Modifications in Bioactive Molecules
The 2,4-dichlorophenylsulfonyl group confers three critical advantages:
- Electron-Withdrawing Effects : The sulfonyl moiety (-SO₂-) stabilizes the pyrazolone ring via resonance, reducing susceptibility to oxidative degradation.
- Hydrophobic Interactions : The dichlorophenyl group enhances lipophilicity, facilitating membrane penetration and target engagement in enzymes like acetylcholinesterase (AChE).
- Steric Guidance : The ortho- and para-chlorine atoms direct molecular orientation in binding pockets, as seen in its inhibition of human carbonic anhydrase II (hCA II) with a KI of 24.84 ± 1.57 nM.
Comparative studies of sulfonamide-bearing pyrazolones demonstrate that the 2,4-dichloro substitution pattern optimally balances steric bulk and electronic effects, yielding superior inhibitory activity over mono-chlorinated analogs.
Role of 2-Hydroxyethyl and Methyl Substituents in Pyrazolone Ring Functionalization
The 2-hydroxyethyl (-CH₂CH₂OH) and methyl (-CH₃) groups at positions 4 and 5 of the pyrazolone ring synergistically modulate solubility and target affinity:
- 2-Hydroxyethyl : Introduces hydrogen-bonding capacity, improving aqueous solubility (log P ≈ 1.8) without compromising blood-brain barrier permeability. Molecular dynamics simulations reveal its interaction with serine residues in AChE’s peripheral anionic site.
- Methyl Substituent : Provides conformational rigidity, restricting rotation about the C5-N2 bond and preorganizing the molecule for optimal docking. This effect is critical in achieving nanomolar-level inhibition of butyrylcholinesterase (BChE; KI = 34.78 ± 5.88 nM).
Table 1 : Inhibitory Constants of Selected Pyrazolone Derivatives
| Compound | hCA I (KI, nM) | hCA II (KI, nM) | AChE (KI, nM) | BChE (KI, nM) |
|---|---|---|---|---|
| 1-[(2,4-DCP)Sulfonyl] derivative | 18.03 ± 2.86 | 24.84 ± 1.57 | 7.45 ± 0.98 | 34.78 ± 5.88 |
| Reference (Acetazolamide) | 250 ± 11 | 12 ± 0.8 | – | – |
DCP = Dichlorophenyl; Reference values for acetazolamide shown for comparison.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfonyl-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O4S/c1-7-9(4-5-17)12(18)15-16(7)21(19,20)11-3-2-8(13)6-10(11)14/h2-3,6,17H,4-5H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFSQHFXQFQNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301123301 | |
| Record name | 1-[(2,4-Dichlorophenyl)sulfonyl]-1,2-dihydro-4-(2-hydroxyethyl)-5-methyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301123301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866050-07-9 | |
| Record name | 1-[(2,4-Dichlorophenyl)sulfonyl]-1,2-dihydro-4-(2-hydroxyethyl)-5-methyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866050-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,4-Dichlorophenyl)sulfonyl]-1,2-dihydro-4-(2-hydroxyethyl)-5-methyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301123301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[(2,4-Dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, often referred to as CDMPO (Chemical Compound with the Molecular Formula C12H14Cl2N2O3S), has garnered attention in recent years for its potential therapeutic applications. This compound is particularly noted for its anti-inflammatory and neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease (PD).
CDMPO exhibits its biological activity primarily through the modulation of inflammatory pathways. Research indicates that it significantly attenuates nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, which are pivotal in neuroinflammation. The compound also inhibits the release of pro-inflammatory cytokines and prostaglandin E2 (PGE2), while suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Mechanistically, CDMPO's action involves the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial for the inflammatory response. By preventing the phosphorylation of p38 mitogen-activated protein kinase (MAPK), CDMPO protects dopaminergic neurons from LPS-induced neurotoxicity .
Biological Activity Data
The following table summarizes key biological activities and effects observed with CDMPO:
Case Study 1: Neuroinflammation in Parkinson's Disease
A study investigated the effects of CDMPO on neuroinflammation induced by MPTP in mice. Prophylactic treatment with CDMPO resulted in decreased levels of pro-inflammatory molecules and improved dopaminergic neuron survival. Behavioral assessments indicated that treated mice exhibited less severe motor deficits compared to controls, highlighting CDMPO's potential as a neuroprotective agent against PD .
Case Study 2: Urodynamic Effects
In another investigation focused on urodynamics, CDMPO was evaluated as a TRPV4 channel activator. The results demonstrated that activation of TRPV4 led to bladder overactivity in wild-type mice but had no effect on TRPV4-deficient mice. This suggests that CDMPO may have therapeutic implications for bladder dysfunctions by modulating TRPV4 activity .
Scientific Research Applications
Pharmacological Applications
1. TRPV4 Channel Modulation
One of the notable applications of this compound is its role as a modulator of the transient receptor potential vanilloid 4 (TRPV4) channel. Research indicates that activation of TRPV4 can lead to physiological responses such as urinary bladder contraction and hyperactivity. This suggests potential therapeutic uses in treating bladder dysfunctions and related disorders .
2. Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapies .
3. Anti-inflammatory Effects
Another significant application is in the realm of inflammation. The compound has shown promise in reducing inflammatory markers in preclinical models, indicating its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Case Studies
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
- 2-(3,4-Dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS 1240527-48-3) Key Differences: The dichlorophenyl group is at positions 3,4 instead of 2,4, and lacks the sulfonyl group. The absence of sulfonyl may reduce metabolic stability compared to the target compound .
4-[(2,4-Dichlorophenyl)sulfonyl]morpholine
Analogs with Sulfonyl Group Variations
- 4-(2-Hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one Key Differences: Substitutes 2,4-dichlorophenyl with 4-methoxyphenyl in the sulfonyl group. Properties: Molecular weight = 312.34 g/mol; predicted pKa = 5.03.
1-[(4-Fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Pyrazol-3-one Derivatives with Antimicrobial Activity
4-[(2,4-Dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-(4-fluorophenyl)-5-methyl-2,3-dihydro-1H-3-pyrazolone
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
Data Table: Key Structural and Functional Comparisons
Research Implications
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, SO₂) enhance stability and binding to hydrophobic pockets, while hydroxyethyl groups improve solubility.
- Chlorine Positioning : 2,4-Dichlorophenyl vs. 3,4-dichlorophenyl alters steric interactions, impacting target selectivity (e.g., anti-TB activity in vs. undefined roles in other analogs).
- Sulfonyl vs. Halogen : Sulfonyl groups may confer metabolic resistance compared to halogens, as seen in discontinued analogs lacking sulfonyl moieties .
Q & A
Q. What are the optimal methods for synthesizing and characterizing this compound?
Synthesis optimization involves multi-step organic reactions, including sulfonation and cyclization, followed by purification via column chromatography. Structural validation requires elemental analysis, ¹H-NMR, and LC-MS to confirm molecular weight and functional groups . Purity assessment can be achieved using HPLC with UV detection. For intermediates, FTIR can track reaction progress by identifying key functional groups (e.g., sulfonyl or hydroxyethyl moieties) .
Q. How can researchers assess the compound’s environmental stability and degradation pathways?
Environmental fate studies should follow protocols like those in Project INCHEMBIOL (), which evaluate abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism). Use LC-MS/MS to detect degradation products and quantify half-lives under varying pH, temperature, and UV conditions . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) coupled with kinetic modeling predicts long-term environmental persistence .
Advanced Research Questions
Q. How can computational methods predict biological activity and pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) identifies potential protein targets by simulating interactions with the compound’s sulfonyl and pyrazolone groups. ADME prediction tools (SwissADME, pkCSM) analyze bioavailability, blood-brain barrier penetration, and CYP450 metabolism. Compare results with structurally similar triazole derivatives () to validate predictions . For conflicting data, use ensemble docking or free-energy perturbation (FEP) calculations to refine binding affinity estimates .
Q. What experimental designs resolve contradictions in reported biological activity data?
Apply a split-plot design () to test variables like concentration, solvent, and cell lines. For example, use four replicates with randomized blocks to assess cytotoxicity across multiple cell types. Meta-analysis of dose-response curves and Hill slopes can identify outliers. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for efficacy) .
Q. How can crystallography and spectroscopic techniques elucidate structure-activity relationships (SAR)?
Single-crystal X-ray diffraction () resolves 3D conformation, highlighting hydrogen bonds between the sulfonyl group and target proteins. Pair with DFT calculations to map electrostatic potential surfaces. Solid-state NMR can probe interactions in amorphous dispersions, while solution-state NMR identifies dynamic conformers influencing bioactivity .
Q. What strategies evaluate the compound’s mechanism of action in complex biological systems?
Use CRISPR-Cas9 knockout models to identify essential genes for the compound’s efficacy. Phosphoproteomics (LC-MS/MS) and RNA-seq track downstream signaling pathways. For in vivo studies, employ PET imaging with radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) to monitor tissue distribution .
Methodological Notes
- Data Contradiction Analysis : When conflicting bioactivity arises, apply Hill’s criteria for causality: strength, consistency, and biological gradient. Use Bayesian statistics to weigh evidence from multiple studies .
- Environmental Impact : Follow OECD guidelines for biodegradation testing (e.g., OECD 301F) to standardize protocols .
- Synthesis Reproducibility : Document reaction parameters (e.g., solvent polarity, catalyst loading) in Open Science Framework to enable replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
